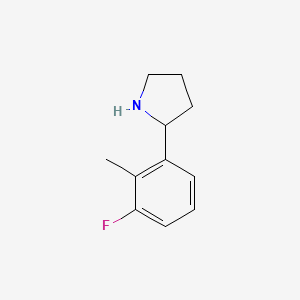
2-(3-Fluoro-2-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-2-methylphenyl)pyrrolidine: is a heterocyclic organic compound with the following structure:
Structure: C11H14FN
It contains a pyrrolidine ring (a five-membered ring containing four carbon atoms and one nitrogen atom) substituted with a fluorine atom at the 3-position and a methyl group at the 2-position of the phenyl ring. The presence of fluorine in the aromatic ring imparts unique properties to this compound.
Métodos De Preparación
a. Synthesis: One synthetic route involves the Baltz-Schiemann reaction , which converts 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine. Subsequent permanganate oxidation provides the corresponding carboxylic acid, which can be further transformed into the desired pyrrolidine derivative .
b. Industrial Production: Industrial-scale production methods for this specific compound are not widely documented. laboratory-scale synthesis can serve as a starting point for further optimization.
Análisis De Reacciones Químicas
a. Reactivity: Fluoropyrrolidines exhibit reduced basicity and are generally less reactive than their chlorinated or brominated counterparts. They participate in various reactions, including substitution, cyclization, and oxidation.
b. Common Reagents and Conditions:Substitution Reactions: Fluoropyrrolidines can undergo nucleophilic substitution reactions. Common reagents include alkyl halides, amines, and metal fluorides.
Cyclization Reactions: Intramolecular cyclization reactions can form fused heterocycles. These reactions often involve strong bases or Lewis acids.
Oxidation Reactions: Oxidizing agents like permanganate or peracids can convert fluoropyrrolidines to corresponding carboxylic acids.
c. Major Products: The major products depend on the specific reaction conditions. For example, oxidation of 2-fluoro-3-methylpyridine yields the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: Fluorinated compounds play a crucial role in medicinal chemistry, agrochemicals, and materials science.
Biology and Medicine: Fluoropyrrolidines may find applications as potential drug candidates due to their unique properties.
Industry: Fluorinated compounds are used in various industrial processes.
Mecanismo De Acción
The exact mechanism by which 2-(3-Fluoro-2-methylphenyl)pyrrolidine exerts its effects depends on its specific biological target. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While I don’t have specific data on similar compounds, it’s essential to compare this compound with other fluorinated pyrrolidines to highlight its uniqueness.
Propiedades
Fórmula molecular |
C11H14FN |
|---|---|
Peso molecular |
179.23 g/mol |
Nombre IUPAC |
2-(3-fluoro-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FN/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2,4-5,11,13H,3,6-7H2,1H3 |
Clave InChI |
SNOFBCOABDOGOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1F)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


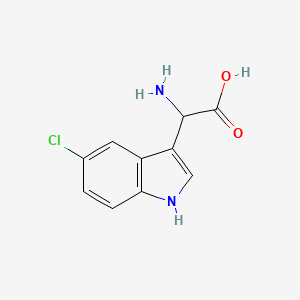
![4-[(1S)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13539483.png)
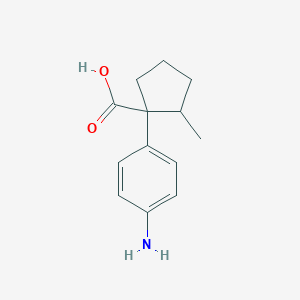
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B13539499.png)
![rac-tert-butyl 4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13539501.png)
![(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13539511.png)
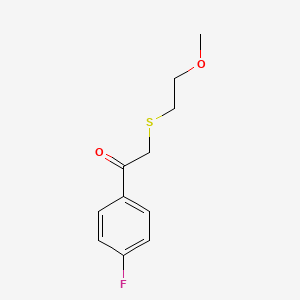

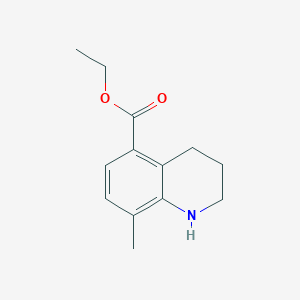

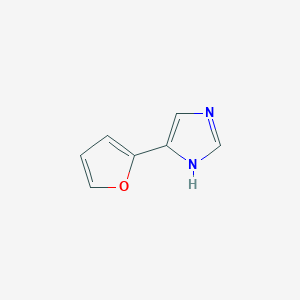
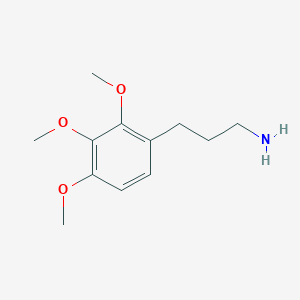

![rac-(1R,5S)-1-(aminomethyl)-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride](/img/structure/B13539561.png)
